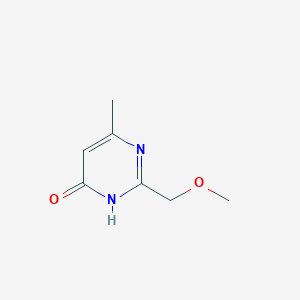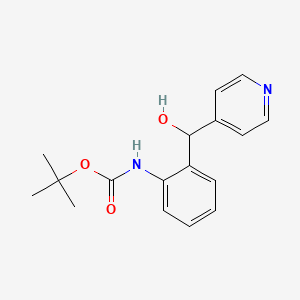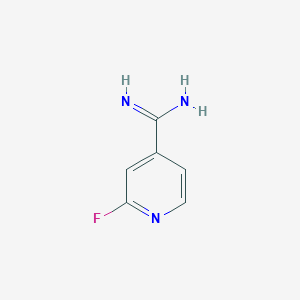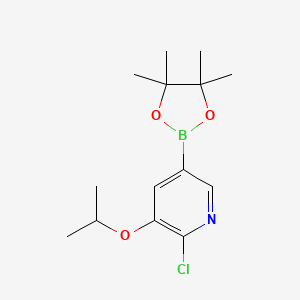
4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)vinyl)benzene-1-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)vinyl)benzene-1-sulfonyl fluoride is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine core substituted with diamino and dichlorophenyl groups, linked to a benzene sulfonyl fluoride moiety via a vinyl group. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)vinyl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated pyrimidine derivatives . This reaction is catalyzed by palladium and requires mild conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)vinyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl fluoride group, leading to the formation of sulfonamides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of sulfonamide derivatives and other substituted products.
科学研究应用
4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)vinyl)benzene-1-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)vinyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The compound’s sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. Additionally, the pyrimidine core can interact with various biological receptors, modulating signaling pathways and exerting therapeutic effects .
相似化合物的比较
Similar Compounds
2,4-Diaminopyrimidine derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Sulfonyl fluoride derivatives: Compounds with sulfonyl fluoride groups are known for their enzyme inhibitory properties.
Uniqueness
4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)vinyl)benzene-1-sulfonyl fluoride stands out due to its unique combination of a pyrimidine core with diamino and dichlorophenyl substitutions, linked to a benzene sulfonyl fluoride moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
属性
| 24346-18-7 | |
分子式 |
C18H13Cl2FN4O2S |
分子量 |
439.3 g/mol |
IUPAC 名称 |
4-[(E)-2-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C18H13Cl2FN4O2S/c19-13-7-4-11(9-14(13)20)16-15(24-18(23)25-17(16)22)8-3-10-1-5-12(6-2-10)28(21,26)27/h1-9H,(H4,22,23,24,25)/b8-3+ |
InChI 键 |
SHYCOAMFDXJFRQ-FPYGCLRLSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/C2=C(C(=NC(=N2)N)N)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)F |
规范 SMILES |
C1=CC(=CC=C1C=CC2=C(C(=NC(=N2)N)N)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Bromo-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11774686.png)
![3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11774693.png)
![tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11774701.png)
![(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine](/img/structure/B11774713.png)

![2-imino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one](/img/structure/B11774732.png)



![7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B11774749.png)

